tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a difluoromethyl group attached to a pyrrolidine ring, which is further linked to a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in metabolic pathways, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- tert-Butyl ((3R,4S)-4-(methyl)pyrrolidin-3-yl)carbamate
- tert-Butyl ((3R,4S)-4-(ethyl)pyrrolidin-3-yl)carbamate
Uniqueness
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Biological Activity
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including interaction mechanisms, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H18F2N2O2
- Molecular Weight : 236.26 g/mol
- CAS Number : 2278296-49-2
The compound features a tert-butyl group and a pyrrolidine ring substituted with a difluoromethyl group, which is significant for enhancing biological activity and selectivity in drug design.
The biological activity of this compound is primarily attributed to the hydrolysis of the carbamate group. This hydrolysis releases an active amine that can interact with various enzymes or receptors within biological systems. The difluoromethyl group is believed to enhance binding affinity and selectivity towards specific targets, making it a candidate for further drug development.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the difluoromethyl group has been shown to improve potency in several studies. For instance, similar compounds with fluorinated moieties often exhibit enhanced interactions with target proteins due to increased lipophilicity and electronic effects.
Comparison with Similar Compounds
The following table compares this compound with structurally related compounds:
Compound Name | Similarity Index |
---|---|
Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 0.92 |
Tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate | 0.85 |
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 0.85 |
Tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate | 0.85 |
Tert-butyl (4,4-difluoropyrrolidin-3-yl)methylcarbamate | 0.80 |
This table highlights the unique characteristics of this compound compared to its analogs.
Case Studies and Research Findings
Research has indicated that compounds containing fluorinated groups tend to exhibit improved pharmacological properties. A study on trifluoromethyl-containing drugs demonstrated that such modifications can significantly enhance drug potency and selectivity against various targets, including enzymes involved in metabolic pathways .
In another investigation focusing on structure-activity relationships, it was found that modifications on the pyrrolidine ring could lead to varying degrees of inhibition on specific enzymes, suggesting that fine-tuning the substituents can optimize therapeutic effects .
Properties
Molecular Formula |
C10H18F2N2O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3,(H,14,15)/t6-,7-/m0/s1 |
InChI Key |
SPVLYYWTWMUWDD-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(F)F |
Origin of Product |
United States |
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